molecular formula C17H23N3O4S2 B7006172 N-[(1,1-dioxothiolan-3-yl)methyl]-N-methyl-2-(2-phenylethyl)pyrazole-3-sulfonamide

N-[(1,1-dioxothiolan-3-yl)methyl]-N-methyl-2-(2-phenylethyl)pyrazole-3-sulfonamide

Cat. No.: B7006172
M. Wt: 397.5 g/mol
InChI Key: YUZWIKUOZBVHPD-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothiolan-3-yl)methyl]-N-methyl-2-(2-phenylethyl)pyrazole-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonamide group, and a dioxothiolan moiety

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-N-methyl-2-(2-phenylethyl)pyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-19(13-16-9-12-25(21,22)14-16)26(23,24)17-7-10-18-20(17)11-8-15-5-3-2-4-6-15/h2-7,10,16H,8-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZWIKUOZBVHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=NN2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothiolan-3-yl)methyl]-N-methyl-2-(2-phenylethyl)pyrazole-3-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dioxothiolan Moiety: The dioxothiolan moiety is incorporated through a nucleophilic substitution reaction involving a thiol and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxothiolan moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The pyrazole ring and the phenylethyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[(1,1-dioxothiolan-3-yl)methyl]-N-methyl-2-(2-phenylethyl)pyrazole-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: The compound is studied for its potential effects on various biological pathways and its ability to modulate enzyme activity.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothiolan-3-yl)methyl]-N-methyl-2-(2-phenylethyl)pyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. The dioxothiolan moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide ethers: These compounds share a similar pyrazole and dioxothiolan structure but differ in their functional groups and overall molecular architecture.

    N-isoindoline-1,3-dione derivatives: These compounds have a similar sulfonamide group but differ in their core structure.

Uniqueness

N-[(1,1-dioxothiolan-3-yl)methyl]-N-methyl-2-(2-phenylethyl)pyrazole-3-sulfonamide is unique due to its combination of a pyrazole ring, a sulfonamide group, and a dioxothiolan moiety, which together confer distinct chemical and biological properties not found in other similar compounds.

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